molecular formula C6H8IN B7824069 Anilinium iodide

Anilinium iodide

Cat. No.: B7824069
M. Wt: 221.04 g/mol
InChI Key: KFQARYBEAKAXIC-UHFFFAOYSA-N
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Description

Anilinium iodide, also known as phenylammonium iodide, is an organic compound with the chemical formula C6H8IN. It is a salt formed from aniline and hydroiodic acid. This compound is known for its applications in various fields, including chemistry, biology, and materials science. This compound is typically found as a white to orange or green powder and is soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anilinium iodide can be synthesized through the reaction of aniline with hydroiodic acid. The reaction is straightforward and involves mixing aniline with hydroiodic acid, resulting in the formation of this compound and water:

C6H5NH2+HIC6H5NH3I\text{C}_6\text{H}_5\text{NH}_2 + \text{HI} \rightarrow \text{C}_6\text{H}_5\text{NH}_3\text{I} C6​H5​NH2​+HI→C6​H5​NH3​I

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored in dark containers to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Anilinium iodide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: It can be reduced back to aniline under specific conditions.

    Substitution: this compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydroxide or other halides can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Anilinium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of anilinium iodide involves its interaction with various molecular targets. In chemical reactions, it often acts as a nucleophile or electrophile, depending on the reaction conditions. The iodide ion can participate in substitution reactions, while the anilinium ion can undergo oxidation or reduction. The compound’s reactivity is influenced by the electronic properties of the aniline ring and the presence of the iodide ion .

Comparison with Similar Compounds

    Aniline Hydroiodide: Similar in structure but differs in the counterion.

    Phenylammonium Bromide: Similar but contains bromide instead of iodide.

    Trimethylanilinium Iodide: Contains additional methyl groups on the aniline ring.

Uniqueness: this compound is unique due to its specific reactivity and applications in the synthesis of perovskites and other advanced materials. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

phenylazanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.HI/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQARYBEAKAXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[NH3+].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62-53-3 (Parent)
Record name Anilinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045497732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45497-73-2
Record name Benzenamine, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45497-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anilinium iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045497732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anilinium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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